m-Tolylhydrazine
Overview
Description
m-Tolylhydrazine: , also known as 3-methylphenylhydrazine, is an organic compound with the molecular formula C7H10N2. It is a derivative of hydrazine and is characterized by the presence of a methyl group attached to the benzene ring at the meta position relative to the hydrazine group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
A study has shown that a nanocomposite modified glassy carbon electrode was found to be very selective against m-tolyl hydrazine and to have good affinity in the presence of other interfering toxic chemicals . This suggests that m-Tolylhydrazine may interact with its targets in a specific manner, leading to changes in the biochemical environment.
Biochemical Pathways
Metabolomics studies can provide a broad picture of the metabolome and insights into complex biochemical pathways . .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Tolylhydrazine can be synthesized through several methods. One common approach involves the reduction of m-nitrotoluene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is often produced through the diazotization of m-toluidine followed by reduction. The diazotization process involves treating m-toluidine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reduced using a reducing agent such as sodium sulfite or hydrazine hydrate.
Chemical Reactions Analysis
Types of Reactions: m-Tolylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
m-Tolylhydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of potential therapeutic agents and drug intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
p-Tolylhydrazine: Similar structure but with the methyl group at the para position.
o-Tolylhydrazine: Similar structure but with the methyl group at the ortho position.
Phenylhydrazine: Lacks the methyl group on the benzene ring.
Uniqueness: m-Tolylhydrazine is unique due to the position of the methyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and physical properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
(3-methylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOGZLZMLJZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201819 | |
Record name | m-Tolylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-89-0 | |
Record name | (3-Methylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Tolylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Tolylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | m-Tolylhydrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH79LJ6UD6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes m-Tolylhydrazine an environmental concern, and how can we address its presence in water resources?
A1: this compound is a toxic chemical posing a significant threat to ecosystems and living organisms. [, ] Its presence in water resources is a growing concern due to its potential for bioaccumulation and adverse health effects. [] A recent study has explored a promising solution using a novel electrochemical sensor. This sensor, based on a binary metal oxide (Er2O3@NiO) nanocomposite modified glassy carbon electrode, demonstrates high selectivity and sensitivity for detecting and degrading this compound in aqueous solutions. [] This innovative approach offers a potential pathway for efficient and cost-effective remediation of this hazardous chemical from our environment. []
Q2: Can you explain the significance of the Er2O3@NiO nanocomposite in the electrochemical detection and degradation of this compound?
A2: The Er2O3@NiO nanocomposite plays a crucial role in both the detection and degradation of this compound. [] Firstly, its unique structure and properties allow for the selective binding of this compound, even in the presence of other interfering chemicals. [] This selectivity is vital for accurate detection and monitoring of this specific pollutant. Secondly, the Er2O3@NiO nanocomposite exhibits excellent electrocatalytic activity. [] When used as a modifier on a glassy carbon electrode, it facilitates the electrochemical degradation of this compound through redox reactions. [] This process effectively breaks down the toxic compound into less harmful byproducts, contributing to the remediation of contaminated water. []
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